3-Isopropyl-1H-indazol-5-amine
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Overview
Description
3-Isopropyl-1H-indazol-5-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their bicyclic ring structure, which consists of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods: Industrial production of 3-Isopropyl-1H-indazol-5-amine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
3-Isopropyl-1H-indazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropyl-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity . Specific pathways, such as the p53/MDM2 pathway, may be involved in its antitumor activity .
Comparison with Similar Compounds
- 1H-indazole-3-amine
- 5-chloro-1H-indazole
- 6-(3-methoxyphenyl)-1H-indazol-3-amine
Comparison: 3-Isopropyl-1H-indazol-5-amine is unique due to the presence of the isopropyl group at the 3-position and the amine group at the 5-position. This specific substitution pattern imparts distinct chemical and biological properties compared to other indazole derivatives . For example, the isopropyl group may enhance the compound’s lipophilicity, affecting its pharmacokinetic properties .
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-propan-2-yl-2H-indazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
RGLYKCDEDRUTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1)N |
Origin of Product |
United States |
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